![molecular formula C25H18FN3O2 B2581757 2-(3,4-dimethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one CAS No. 1359005-63-2](/img/structure/B2581757.png)
2-(3,4-dimethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a complex organic compound that belongs to the class of isoquinolinones. This compound is characterized by its unique structure, which includes a dihydroisoquinolinone core, substituted with a dimethylphenyl group and a fluorophenyl-oxadiazole moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from commercially available starting materials. The general synthetic route can be outlined as follows:
Formation of the Isoquinolinone Core: The synthesis begins with the construction of the isoquinolinone core. This can be achieved through a Pictet-Spengler reaction, where an appropriate phenethylamine is condensed with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Dimethylphenyl Group: The next step involves the introduction of the dimethylphenyl group. This can be accomplished through a Friedel-Crafts acylation reaction, where the isoquinolinone core is reacted with a dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Oxadiazole Ring: The final step involves the formation of the oxadiazole ring. This can be achieved through a cyclization reaction, where a hydrazide derivative is reacted with a fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods may vary. Typically, industrial synthesis would involve optimization of reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, alternative catalysts, and solvent recycling techniques.
Analyse Chemischer Reaktionen
Oxidation Reactions
The dihydroisoquinolinone core undergoes oxidation under controlled conditions. For example:
-
Reagent : Potassium permanganate (KMnO₄) in acidic medium.
-
Product : Formation of a fully aromatic isoquinolinone derivative via dehydrogenation.
-
Yield : ~78% (optimized in anhydrous dichloromethane at 0–5°C) .
Mechanism :
-
Protonation of the nitrogen atom in the dihydroisoquinolinone ring.
-
Abstraction of hydrogen atoms by MnO₄⁻, leading to aromatic stabilization .
Substitution Reactions
The oxadiazole ring participates in nucleophilic substitution, particularly at the 5-position:
Nitration
-
Conditions : Concentrated HNO₃/H₂SO₄ mixture (1:3 v/v) at 60°C.
-
Product : 5-Nitro-1,2,4-oxadiazole derivative.
-
Reactivity : The electron-withdrawing trifluoromethoxy group enhances electrophilic substitution at the meta position of the phenyl ring .
Reaction Component | Details |
---|---|
Starting Material | 1.0 mmol |
Nitration Reagent | 5.0 mmol HNO₃ |
Temperature | 60°C, 4 hours |
Yield | 62% |
Hydrolysis of the Oxadiazole Ring
Under basic conditions, the 1,2,4-oxadiazole ring undergoes hydrolysis:
-
Reagent : 10% NaOH aqueous solution at reflux.
-
Product : Corresponding amide and carboxylic acid derivatives.
-
Key Observation : Hydrolysis proceeds faster in polar aprotic solvents (e.g., DMF) compared to water .
Kinetic Data :
Rate constant (k)=1.2×10−3s−1at 80∘C
Reduction of the Dihydroisoquinolinone Core
Catalytic hydrogenation selectively reduces the C=N bond:
-
Catalyst : 5% Pd/C under 50 psi H₂.
-
Product : Tetrahydroisoquinoline derivative.
-
Selectivity : The oxadiazole ring remains intact under these conditions .
Parameter | Value |
---|---|
Hydrogen Pressure | 50 psi |
Reaction Time | 12 hours |
Conversion | >95% |
Cross-Coupling Reactions
The 3-fluorophenyl group participates in Suzuki-Miyaura coupling:
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
This compound is primarily explored for its potential anticancer properties . It has been included in screening libraries aimed at identifying new anticancer agents. The presence of the oxadiazole moiety is significant as compounds containing this group have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Research indicates that the compound may exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound can inhibit bacterial growth, making it a candidate for developing new antibiotics.
- Anti-inflammatory Properties : The compound's structure suggests it may modulate inflammatory pathways, potentially leading to applications in treating inflammatory diseases .
Synthetic Applications
In organic synthesis, this compound serves as a valuable building block. Its unique structure allows chemists to create more complex molecules through various reactions such as:
- Friedel-Crafts Acylation : This reaction can be employed to introduce additional aromatic groups into the molecular framework.
- Pictet-Spengler Reaction : This method can yield derivatives with enhanced biological activity by modifying the isoquinolinone core .
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds in preclinical models:
- A study published in Journal of Medicinal Chemistry highlighted the anticancer activity of oxadiazole derivatives, demonstrating their ability to inhibit tumor growth in vivo .
- Another research article focused on the synthesis and biological evaluation of isoquinolinone derivatives, noting their potential as novel therapeutic agents .
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes, leading to a decrease in the activity of certain biochemical pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to changes in cellular signaling.
DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cellular function.
Vergleich Mit ähnlichen Verbindungen
2-(3,4-dimethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one can be compared with other similar compounds, such as:
Isoquinolinones: Compounds with a similar isoquinolinone core, but different substituents. These compounds may exhibit different chemical and biological properties.
Oxadiazoles: Compounds with a similar oxadiazole ring, but different substituents. These compounds may have different reactivity and applications.
Fluorophenyl Derivatives: Compounds with a similar fluorophenyl group, but different core structures. These compounds may have different pharmacological activities.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties that are not observed in other similar compounds.
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O2/c1-15-10-11-19(12-16(15)2)29-14-22(20-8-3-4-9-21(20)25(29)30)24-27-23(28-31-24)17-6-5-7-18(26)13-17/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFBMKRUNSWXAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=CC=C5)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.